Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate
Description
Properties
Molecular Formula |
C7H9FO3 |
|---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h2-4H2,1H3 |
InChI Key |
LVGYDZXMLOWSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-oxo-1-cyclobutanecarboxylic Acid Intermediates
A key precursor to Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is 3-oxo-1-cyclobutanecarboxylic acid or its esters. A patented method describes the hydrolysis and cyclization of dialkyl 2,2-dichloromethyl-1,3-dioxolane derivatives under acidic conditions to yield 3-oxo-1-cyclobutanecarboxylic acid with good yields (up to 92.1%).
- Starting from 3-dichloroacetone, a ketalization reaction with ethylene glycol forms 2,2-dichloromethyl-1,3-dioxolane intermediates.
- These intermediates undergo hydrolysis and cyclization in concentrated hydrochloric acid (20-25%) at 100 °C for 45-55 hours.
- The reaction mixture is cooled, filtered, and extracted with ether.
- Drying over anhydrous sodium sulfate and removal of solvents yields the 3-oxo-1-cyclobutanecarboxylic acid as a solid.
| Entry | Starting Ester Type | HCl Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2,2-diethyl dicarboxylate ester | 20% | 45 | 72.8 |
| 2 | 2,2-dimethyl dicarboxylate ester | 20% | 55 | 49.1 |
| 3 | 2,2-dicarboxylic acid diisopropyl ester | 25% | 45 | 92.1 |
This step is crucial as it provides the cyclobutanone core that will be fluorinated in subsequent steps.
Fluorination Step
The fluorination at the 1-position of the cyclobutanone ring to introduce the fluorine atom is typically achieved via selective fluorinating agents under controlled conditions. Although direct literature on fluorination of 3-oxo-cyclobutanecarboxylate is limited, common synthetic strategies include:
- Use of electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Fluorination of enol or enolate intermediates derived from the cyclobutanone ester.
- Reaction conditions often involve inert atmosphere (nitrogen or argon) and low temperatures to prevent over-fluorination or decomposition.
Esterification and Purification
If the starting material is the acid, esterification to the ethyl ester can be performed using standard Fischer esterification:
- Reacting the acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux.
- Purification by distillation or recrystallization.
Alternatively, if the starting material is already an ethyl ester, the ester group is preserved throughout the synthesis.
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Ketalization of 3-dichloroacetone | Ethylene glycol, p-methylbenzenesulfonic acid, toluene, reflux, water removal | 2,2-dichloromethyl-1,3-dioxolane intermediate (88-92 °C distillation) |
| 2 | Acid hydrolysis and cyclization | 20-25% HCl, 100 °C, 45-55 h | 3-oxo-1-cyclobutanecarboxylic acid (49-92% yield) |
| 3 | Fluorination | Electrophilic fluorinating agent (e.g., NFSI), inert atmosphere, low temp | This compound (yield varies) |
| 4 | Esterification (if needed) | Ethanol, acid catalyst, reflux | Ethyl ester formation, purified product |
- The hydrolysis and cyclization step is sensitive to acid concentration and reaction time; higher acid concentration and optimized time improve yield.
- The choice of starting ester influences yield significantly, with diisopropyl esters providing the highest yield in hydrolysis.
- Fluorination requires careful control to avoid side reactions; inert atmosphere and temperature control are critical.
- The compound’s structural uniqueness, combining a fluorine atom on a small cyclobutane ring with keto and ester functionalities, demands precise synthetic control.
The preparation of this compound involves a multi-step synthesis starting from commercially available 3-dichloroacetone derivatives. The key steps include ketal formation, acid-catalyzed hydrolysis and cyclization to form the cyclobutanone acid intermediate, followed by selective fluorination and esterification. Optimization of reaction conditions such as acid concentration, reaction time, and fluorination parameters is essential to achieve high yields and purity. This compound’s synthesis is well-documented in patent literature and supported by organic synthesis principles, making it accessible for further research and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, including oxidation and substitution reactions, makes it a versatile intermediate in organic synthesis.
Reaction Pathways
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Formation of 3-oxo-1-fluorocyclobutanecarboxylate |
| Reduction | Formation of 3-hydroxy-1-fluorocyclobutanecarboxylic acid |
| Substitution | Formation of derivatives such as 3-chloro-1-fluorocyclobutanecarboxylate |
These transformations highlight the compound's utility in generating a variety of derivatives that can be further explored for biological activity or material properties.
Biological Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Studies indicate that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities, suggesting that this compound could also possess these properties.
Case Study: Anti-inflammatory Activity
A study on related cyclobutane derivatives demonstrated significant anti-inflammatory effects in vitro. The mechanism of action involved modulation of inflammatory pathways through interaction with specific receptors, indicating that this compound may similarly impact these pathways.
Material Science
Development of Specialty Chemicals
In industrial applications, this compound is explored for its role in developing specialty chemicals and materials. Its fluorine atom contributes to unique properties such as increased stability and resistance to degradation.
Applications in Coatings and Polymers
The compound's incorporation into polymer matrices has shown promise in enhancing the thermal and chemical resistance of coatings used in various industries. This application is particularly relevant in environments exposed to harsh conditions.
Mechanism of Action
The mechanism of action of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate with structurally analogous compounds, focusing on substituents, molecular features, and similarity indices derived from cheminformatics analyses (e.g., Tanimoto coefficients).
Notes:
- Ethyl 3-oxocyclobutanecarboxylate (synonym in ) lacks fluorine but shares the 3-oxo and ester groups, making it a non-fluorinated analog .
- Ethyl 3,3-difluorocyclobutanecarboxylate (highest similarity: 0.93) introduces a second fluorine at the 3-position, which increases electronegativity but eliminates the ketone .
- Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate replaces the ketone with a bulky Boc-amino group, altering solubility and steric hindrance .
Key Research Findings and Functional Implications
Fluorination Effects
- Electron-Withdrawing Impact: The 1-fluoro substituent in the target compound polarizes the cyclobutane ring, enhancing reactivity toward nucleophilic attacks at the ketone or ester groups compared to non-fluorinated analogs like Ethyl 3-oxocyclobutanecarboxylate .
- Metabolic Stability: Fluorine reduces susceptibility to oxidative degradation, a feature shared with Ethyl 3,3-difluorocyclobutanecarboxylate but absent in non-fluorinated derivatives .
Biological Activity
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a fluorine atom and a carbonyl group. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in various therapeutic contexts, including cancer treatment and antimicrobial action .
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to cancer cell proliferation .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
Study on Anticancer Properties
A study investigated the effects of this compound on human prostate cancer cell lines (LNCaP). The compound exhibited significant inhibitory effects on cell proliferation, demonstrating an IC50 value comparable to established anticancer agents like MDV3100 .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications at specific positions significantly influence its biological activity. For example, variations in the ester functionality were found to alter the compound's inhibitory properties against NF-kB signaling pathways, which are critical in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition |
| Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | Anticancer | Receptor modulation |
| 8-Oxa-2-azaspiro[4.5]decane | Limited biological activity | Unknown |
This table highlights how this compound compares with similar compounds in terms of biological activity and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
